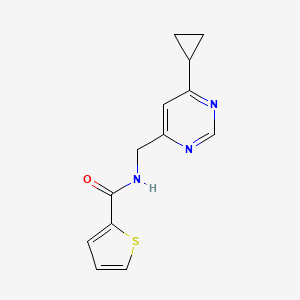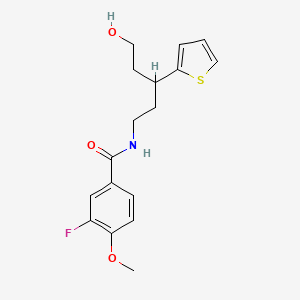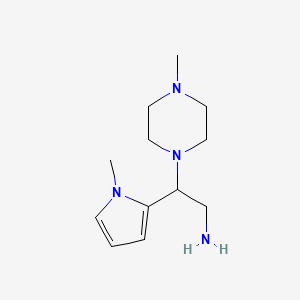
N-((6-cyclopropylpyrimidin-4-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-cyclopropylpyrimidin-4-yl)methyl)thiophene-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of intracellular tyrosine kinases, which play a crucial role in the signal transduction pathways of cytokines and growth factors. CP-690,550 has been shown to have potential therapeutic applications in the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on compounds structurally related to N-((6-cyclopropylpyrimidin-4-yl)methyl)thiophene-2-carboxamide often focuses on the synthesis and analysis of their crystal structures. For example, the synthesis of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, achieved through reactions involving 2-amino-4,6-dimethoxyl pyrimidine, highlights the methodologies applied in creating compounds with specific functional groups that influence their structural and physical properties (S. Ji, 2006).
Chemical Derivatives and Biological Activity
The creation of chemical derivatives from compounds like this compound is key to discovering new therapeutic agents. Studies such as those conducted by Fadda et al. (2013) explore the synthesis of new tetrahydropyrimidine-2-thione derivatives and their potential biological activities. These efforts are part of broader research aiming to develop novel compounds with significant therapeutic benefits, including antimicrobial properties (A. Fadda, S. Bondock, A. Khalil, E. Tawfik, 2013).
Antimicrobial and Antitumor Potentials
The antimicrobial and antitumor activities of thiophene and pyrimidine derivatives are significant areas of interest. Gad-Elkareem et al. (2011) investigated the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, revealing the potential of these compounds in treating microbial infections. Similarly, the search for potent SARS-CoV 3C-like protease inhibitors has led to the development of thieno[2,3-d]-pyrimidine derivatives with promising preclinical antitumor activity, underscoring the therapeutic potential of structurally related compounds (Amira S. Abd El-All, S. Atta, Hanaa M. F. Roaiah, Enas M. Awad, M. Abdalla, 2016).
Analgesic and Anti-inflammatory Properties
Compounds structurally similar to this compound also demonstrate analgesic and anti-inflammatory activities. Research by Nofal et al. (2011) on new pyrimidine derivatives highlights the potential of these compounds in developing new pain relief and anti-inflammatory medications, providing a foundation for further investigation into their therapeutic applications (Z. M. Nofal, H. Fahmy, Eman S Zarea, W. El-Eraky, 2011).
Wirkmechanismus
Target of Action
Similar compounds have been found to target factor xa (fxa), a coagulation enzyme . FXa is a promising target in the field of antithrombotic therapy .
Mode of Action
If we consider the action of similar compounds on fxa, they act as inhibitors, preventing the enzyme from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .
Biochemical Pathways
If it acts similarly to other fxa inhibitors, it would affect the coagulation cascade, specifically the conversion of prothrombin to thrombin . This would result in an anticoagulant effect, reducing the risk of thrombus formation.
Pharmacokinetics
Similar compounds have been noted for their good oral bioavailability .
Result of Action
If it acts as an fxa inhibitor, it would prevent the formation of thrombin, thereby reducing the risk of thrombus formation .
Zukünftige Richtungen
Thiophene derivatives, including “N-((6-cyclopropylpyrimidin-4-yl)methyl)thiophene-2-carboxamide”, have potential applications in medicinal chemistry due to their wide range of therapeutic properties . Future research could focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . Additionally, the development of new synthetic strategies for producing these compounds could be a promising area of research .
Eigenschaften
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-13(12-2-1-5-18-12)14-7-10-6-11(9-3-4-9)16-8-15-10/h1-2,5-6,8-9H,3-4,7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVFLWNOPGCUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3014554.png)


![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B3014559.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3014564.png)
![6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3014567.png)

![5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B3014571.png)

![2-[[1-[2-(3-Methylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3014574.png)
![N-(3-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B3014575.png)
![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methoxybenzoic acid](/img/structure/B3014576.png)